molecular formula C7H8BrNS B11822539 3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine

3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine

Katalognummer: B11822539
Molekulargewicht: 218.12 g/mol
InChI-Schlüssel: ZFYOLSSGMWTLBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound with a molecular formula of C7H8BrNS and a molecular weight of 218.12 g/mol . This compound is characterized by a fused ring system consisting of a thieno and pyridine ring, with a bromine atom attached to the third position of the thieno ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the bromination of 4H,5H,6H,7H-thieno[2,3-C]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an inert solvent like chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted thieno[2,3-C]pyridines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the fused ring system play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4,5,6,7-tetrahydrothieno[3,2-C]pyridine: Similar structure but different ring fusion pattern.

    2-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine: Bromine atom at a different position.

    4,5,6,7-Tetrahydrothieno[2,3-C]pyridine: Lacks the bromine atom.

Uniqueness

3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific bromine substitution and fused ring system, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H8BrNS

Molekulargewicht

218.12 g/mol

IUPAC-Name

3-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C7H8BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h4,9H,1-3H2

InChI-Schlüssel

ZFYOLSSGMWTLBL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1C(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.